4-NITRO-1H,1'H-3,4'-BIPYRAZOLE
Description
Structure
3D Structure
Properties
IUPAC Name |
4-nitro-5-(1H-pyrazol-4-yl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5N5O2/c12-11(13)5-3-9-10-6(5)4-1-7-8-2-4/h1-3H,(H,7,8)(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOUAXHZQPUJJBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)C2=C(C=NN2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Nitro 1h,1 H 3,4 Bipyrazole and Its Molecular Precursors
Retrosynthetic Analysis of the Bipyrazole Framework
A retrosynthetic analysis of 4-nitro-1H,1'H-3,4'-bipyrazole suggests several viable synthetic disconnections. The most logical approaches involve either the formation of the C3-C4' bond between two pre-existing pyrazole (B372694) rings or the construction of one pyrazole ring onto a pre-functionalized pyrazole precursor.
Strategy 1: Cross-Coupling Disconnection
This strategy hinges on the disconnection of the C3-C4' bond, pointing towards a palladium-catalyzed cross-coupling reaction. This approach requires two key building blocks: a 3-substituted pyrazole (bearing a leaving group like a halogen) and a 4-substituted pyrazole (with a functional group suitable for coupling, such as a boronic acid or a stannane (B1208499) derivative). The nitro group could be present on one of the pyrazole precursors or introduced after the formation of the bipyrazole skeleton.
Strategy 2: Cyclocondensation Disconnection
This approach involves the disconnection of one of the pyrazole rings, leading back to a precursor containing a pyrazole moiety and a 1,3-dicarbonyl or an equivalent synthon. For instance, a 4-(1,3-dioxoalkyl)pyrazole could be cyclized with hydrazine (B178648) to form the second pyrazole ring. The nitro group could be installed on the initial pyrazole ring or on the bipyrazole product.
Strategy 3: 1,3-Dipolar Cycloaddition Disconnection
A more modern approach would involve the [3+2] cycloaddition of a pyrazole-containing dipolarophile (e.g., a pyrazolyl-alkyne) with a 1,3-dipole such as a diazo compound. This would construct the second pyrazole ring directly onto the first.
Classical Synthetic Routes to Nitropyrazoles and Bipyrazoles
The introduction of a nitro group onto a pyrazole ring is a well-established transformation, typically proceeding via electrophilic nitration. The regioselectivity of this reaction is governed by the electronic properties of the pyrazole ring and any existing substituents.
Direct nitration of pyrazole itself can lead to a mixture of products, but specific reaction conditions can favor the formation of 4-nitropyrazole. Common nitrating agents include mixed acid (a combination of concentrated nitric and sulfuric acids) or nitric acid in acetic anhydride (B1165640). mdpi.comnih.gov The nitration of substituted pyrazoles is also a viable route, with the directing effects of the substituents playing a crucial role. For instance, the nitration of 3,5-dimethyl-1H-pyrazole classically yields the 4-nitro derivative. nih.gov In the context of this compound, the nitration of an unsubstituted 1H,1'H-3,4'-bipyrazole would likely be directed to the 4-position of the pyrazole ring that is not substituted at the 3-position, due to the electronic effects of the pyrazolyl substituent.
A summary of common nitrating agents for pyrazole rings is presented in the table below.
| Nitrating Agent | Typical Conditions | Reference |
| HNO₃ / H₂SO₄ (Mixed Acid) | 0 °C to room temperature | mdpi.com |
| HNO₃ / Acetic Anhydride | Low temperatures | mdpi.com |
| Potassium Nitrate / H₂SO₄ | Room temperature | researchgate.net |
| Nitric Acid / Trifluoroacetic Anhydride | Mild conditions | nih.gov |
The Knorr pyrazole synthesis and related cyclocondensation reactions are fundamental methods for constructing the pyrazole ring. nih.govmdpi.combeilstein-journals.org This typically involves the reaction of a 1,3-dicarbonyl compound with hydrazine or its derivatives. nih.govmdpi.combeilstein-journals.org
To synthesize a 3,4'-bipyrazole via this route, a pyrazole-containing 1,3-dicarbonyl compound would be a key intermediate. For example, the Claisen condensation of a 4-acetylpyrazole (B2715411) with an appropriate ester could yield a 1-(pyrazol-4-yl)butane-1,3-dione. Subsequent reaction of this β-diketone with hydrazine would then form the desired 3,4'-bipyrazole skeleton.
Alternatively, the reaction of α,β-unsaturated ketones bearing a leaving group with hydrazine can also lead to pyrazole formation. mdpi.com A pyrazolyl-substituted α,β-unsaturated ketone could potentially be employed in a similar fashion.
The following table outlines representative cyclocondensation reactions for pyrazole synthesis.
| Precursor Type | Reagent | Product Type | Reference |
| 1,3-Diketone | Hydrazine | Substituted Pyrazole | nih.govmdpi.com |
| α,β-Unsaturated Ketone | Hydrazine | Pyrazoline (then Pyrazole) | mdpi.com |
| α-Oxoketene O,N-acetal | Hydrazine | Aminopyrazole | nih.gov |
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille couplings, are powerful tools for the formation of biaryl and biheteroaryl compounds, including bipyrazoles. nih.govmdpi.comorganic-chemistry.org
The Suzuki-Miyaura coupling is a particularly attractive method due to the stability and low toxicity of the boronic acid reagents. organic-chemistry.org The synthesis of this compound via this method would likely involve the coupling of a 3-halopyrazole with a 4-pyrazoleboronic acid or its pinacol (B44631) ester. The synthesis of pyrazole-4-boronic acid pinacol esters from 4-halopyrazoles is well-documented. google.comgoogle.comnbinno.com The subsequent Suzuki-Miyaura coupling with a suitable 3-halopyrazole would then yield the bipyrazole framework. nih.gov The nitro group could either be present on one of the coupling partners or introduced in a subsequent nitration step.
The Stille coupling, which utilizes organotin reagents, is another viable option for the synthesis of bipyrazoles. nih.gov The general principles are similar to the Suzuki-Miyaura coupling, involving the reaction of a halopyrazole with a pyrazolylstannane in the presence of a palladium catalyst.
Key components for a Suzuki-Miyaura cross-coupling approach are summarized below.
| Pyrazole Precursor 1 | Pyrazole Precursor 2 | Catalyst System | Product | References |
| 3-Halopyrazole | 1H-Pyrazole-4-boronic acid pinacol ester | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | 1H,1'H-3,4'-Bipyrazole | nih.govgoogle.com |
| 4-Halopyrazole | 1H-Pyrazole-3-boronic acid | Pd catalyst, Base | 1H,1'H-3,4'-Bipyrazole | nih.gov |
Modern and Advanced Synthetic Strategies for this compound
The 1,3-dipolar cycloaddition of diazo compounds with alkynes is a highly efficient and regioselective method for the synthesis of pyrazoles. nih.govrsc.orgwikipedia.org This reaction can be performed under thermal conditions and often without the need for a catalyst. rsc.org
For the synthesis of a 3,4'-bipyrazole, this strategy could be adapted by using a pyrazole-substituted alkyne as the dipolarophile. For instance, a 4-ethynylpyrazole could react with a diazo compound to form the 3,4'-bipyrazole system. The regioselectivity of the cycloaddition would be a key consideration in this approach. The reaction of a diazo compound with a terminal alkyne typically yields a 3-substituted pyrazole.
The following table illustrates the general scheme for a 1,3-dipolar cycloaddition approach to pyrazole synthesis.
| 1,3-Dipole | Dipolarophile | Product | References |
| Diazo compound (e.g., diazomethane, ethyl diazoacetate) | Alkyne | Substituted Pyrazole | nih.govrsc.orgwikipedia.org |
C–N Coupling Methodologies for Bis-Heterocyclic Construction
The formation of a direct bond between two heterocyclic rings, such as the pyrazole moieties in the target compound, is a significant synthetic challenge. C-N cross-coupling reactions, often catalyzed by transition metals, have emerged as powerful tools for this purpose. These methods provide efficient access to N-arylated and N-heteroarylated pyrazoles, which are foundational steps in constructing bipyrazole systems. nih.govmit.edu
Palladium-catalyzed reactions are frequently employed for the amination and amidation of bromoimidazoles and bromopyrazoles. mit.edu The efficacy of these transformations is highly dependent on the choice of ligand. For instance, sterically demanding biaryl dialkylphosphine ligands like tBuBrettPhos have been shown to promote difficult cross-coupling reactions, leading to N-arylated imidazoles and pyrazoles in moderate to excellent yields. nih.govmit.edu Another effective ligand, Xantphos, has been utilized in palladium-catalyzed coupling between pyrazole amides and heteroaryl bromides. rawdatalibrary.net
More recently, methodologies focusing on greener chemistry have been developed. A visible-light-mediated, nickel(II)-catalyzed C-N cross-coupling reaction between arylamines and pyrazoles has been reported, which can be performed in water under an air atmosphere at room temperature. acs.org This approach offers a powerful tool for the green synthesis of pyrazole-containing molecules. acs.org
A direct approach to C-N bridged bis-heterocyclic compounds involves the reaction of substituted azoles. acs.org For example, the reaction of N-nitro-3,4-dinitropyrazole with other fully substituted azoles can result in the formation of C–N bridged bipyrazoles. acs.org This strategy was used to synthesize energetic compounds featuring a C–N coupled bipyrazole backbone. acs.org
| Catalyst System | Coupling Partners | Key Features | Reference |
|---|---|---|---|
| Palladium / tBuBrettPhos | Aryl Triflates & Pyrazole Derivatives | Efficient for ortho-substituted aryl triflates; provides high yields. | nih.gov |
| Palladium / AdBrettPhos | Primary Amides & Heterocyclic Bromides | First system for coupling primary amides with multi-heteroatom heterocycles. | mit.edu |
| Nickel(II) / Acr+-Mes ClO4− | Arylamines & Pyrazoles | Visible-light mediated; proceeds in water at room temperature. | acs.org |
| Base-mediated (K2CO3) | N-nitro-3,4-dinitropyrazole & Substituted Azoles | Direct C-N coupling to form bis-heterocyclic backbones. | acs.org |
Regioselective Synthesis of Substituted Bipyrazoles
Achieving the specific 3,4'-linkage in this compound requires a high degree of regiocontrol. Traditional methods for pyrazole synthesis, such as the Knorr synthesis, can often lead to mixtures of regioisomers. organic-chemistry.org Consequently, modern strategies focus on methodologies that inherently favor the formation of a single isomer.
One powerful strategy is the 1,3-dipolar cycloaddition. The reaction between tosylhydrazones and nitroalkenes has been reported as a procedure for the selective synthesis of 3,4-diaryl-1H-pyrazoles. rsc.org Similarly, the reaction of electron-deficient N-arylhydrazones with nitroolefins can be controlled to regioselectively produce 1,3,5-tri- and 1,3,4,5-tetrasubstituted pyrazoles. organic-chemistry.org Mechanistic studies suggest these reactions proceed via a stepwise cycloaddition rather than a concerted pathway. organic-chemistry.org
For the direct construction of bipyrazoles, a "pre-join" approach offers a solution to challenges in regioselectivity. nih.gov This strategy involves introducing a temporary linking group at the NH position of two pyrazole precursors. This enables an intramolecular dehydrogenative coupling to form a fused ring system. Subsequent removal of the "pre-join" group yields the desired bipyrazole derivative with defined regiochemistry. nih.gov This method improves both regio- and chemoselectivity due to the intramolecular nature of the key coupling step. nih.gov
Another regioselective method involves the guided C–H activation of pre-functionalized pyrazoles. A divergent and regioselective approach to 5-aryl-4-nitro-1H-pyrazoles has been developed through the transition-metal-catalyzed arylation of 4-nitro-1H-pyrazoles. acs.org While this method functionalizes a single pyrazole ring, the principle of guided C-H activation can be a valuable tool in the stepwise construction of specifically substituted bipyrazole systems. acs.org
| Methodology | Reactants | Key Principle | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | Tosylhydrazones & Nitroalkenes | Controlled cycloaddition reaction to form selectively substituted pyrazoles. | rsc.org |
| Stepwise Cycloaddition | N-Arylhydrazones & Nitroolefins | Utilizes nucleophilicity differences to achieve high regioselectivity. | organic-chemistry.org |
| "Pre-join" Dehydrogenative Coupling | Two pyrazole units linked by a temporary bridge | Intramolecular coupling ensures specific connectivity before linker removal. | nih.gov |
| Guided C–H Activation | 4-Nitro-1H-pyrazoles & Arylating agents | Directs functionalization to a specific position on the pyrazole ring. | acs.org |
Optimization of Reaction Conditions and Yields for Target Compound Synthesis
The successful synthesis of this compound is contingent upon the careful optimization of reaction conditions to maximize yield and purity. Key parameters that are typically optimized include the choice of solvent, catalyst, base, temperature, and reaction time.
For C-N coupling reactions, the solvent and base are critical. In the synthesis of C-N bridged bis-heterocyclic energetic compounds, the reaction was carried out in ethanol (B145695) with potassium carbonate (K₂CO₃) as the base, and the mixture was heated to 80 °C for 8 hours to achieve the desired product. acs.org In other palladium-catalyzed couplings, ethanol has also been shown to be a viable solvent, with the choice of ligand being crucial to prevent side reactions. rawdatalibrary.net
Nitration reactions, essential for introducing the nitro group onto the pyrazole ring, require careful selection of the nitrating agent and conditions. A common method for the nitration of bipyrazole is the use of a nitric-sulfuric mixed acid system. mdpi.com The nitration of 3,5-dimethyl-1H-pyrazole to its 4-nitro derivative is a classic first step in the synthesis of more complex nitrated pyrazoles. nih.gov For more challenging nitrations, systems such as fuming nitric acid in combination with trifluoroacetic anhydride (TFAA) are employed. mdpi.comcolab.ws
The synthesis of pyrazole rings via cycloaddition can also be optimized. For the reaction of N-arylhydrazones with nitroolefins, two effective protocols were developed: one using thermal conditions in ethylene (B1197577) glycol, and another employing trifluoroethanol (TFE) with trifluoroacetic acid (TFA) as an additive for less reactive substrates. organic-chemistry.org The use of micellar media, with surfactants like Cetyl Trimethylammonium Bromide (CTAB) and an organobase such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), represents a green chemistry approach to optimizing pyrazole synthesis. researchgate.net
| Reaction Type | Parameter | Conditions / Reagents | Effect on Synthesis | Reference |
|---|---|---|---|---|
| C-N Coupling | Solvent/Base/Temp | Ethanol / K₂CO₃ / 80 °C | Facilitates the coupling of pyrazole units. | acs.org |
| Nitration | Nitrating Agent | HNO₃/H₂SO₄ mixed acid | Effective for introducing nitro groups onto the pyrazole core. | mdpi.com |
| Nitration | Nitrating Agent | Fuming HNO₃ / TFAA | Used for more complex or deactivated substrates. | mdpi.com |
| Cycloaddition | Solvent/Additive | Trifluoroethanol (TFE) / Trifluoroacetic acid (TFA) | Improves reaction rates for electron-deficient substrates. | organic-chemistry.org |
| Pyrazole Formation | Medium/Catalyst | Aqueous micellar medium (CTAB) / DBU | Provides an eco-friendly alternative with potential for rate acceleration. | researchgate.net |
Chemical Reactivity and Mechanistic Investigations of 4 Nitro 1h,1 H 3,4 Bipyrazole
Electrophilic Aromatic Substitution Pathways on the Bipyrazole Core
Electrophilic aromatic substitution (EAS) on the bipyrazole core of 4-nitro-1H,1'H-3,4'-bipyrazole is a challenging transformation due to the deactivating nature of the pyrazole (B372694) rings and the powerful electron-withdrawing effect of the nitro group. quora.com Pyrazole itself typically undergoes electrophilic attack preferentially at the C4 position, which has the highest electron density. cdnsciencepub.comscribd.com However, in the subject molecule, the C4 position of the first pyrazole ring is already substituted with a nitro group.
The nitro group strongly deactivates the ring to which it is attached, directing further electrophilic attack to the meta position in benzene systems. pearson.comresearchgate.net In the pyrazole ring, this deactivation significantly reduces the nucleophilicity of all carbon atoms, making further substitution difficult. Any potential electrophilic attack on the 4-nitropyrazole ring would likely require harsh reaction conditions.
The outcome of electrophilic substitution is also highly dependent on the reaction medium. In strongly acidic conditions, such as mixed nitric and sulfuric acid, the pyrazole nitrogen atoms can be protonated. cdnsciencepub.comcdnsciencepub.com This protonation further deactivates the heterocyclic rings toward electrophilic attack, creating a pyrazolium cation and making substitution even more difficult. cdnsciencepub.com
Nucleophilic Reactions and Nitro Group Transformations
The reduction of the nitro group to a primary amine is one of the most significant transformations for this compound, as it converts a strongly electron-withdrawing group into a versatile electron-donating group. masterorganicchemistry.com This transformation dramatically alters the electronic properties of the molecule and opens up pathways for further derivatization. A variety of reagents and catalytic systems can achieve this reduction, with the choice often depending on the presence of other functional groups and desired selectivity. researchgate.net
Common methods include catalytic hydrogenation and chemical reduction. masterorganicchemistry.com Catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with a source of hydrogen (e.g., H₂ gas, hydrazine) is highly efficient for the reduction of aromatic nitro groups. researchgate.netcommonorganicchemistry.com Chemical reductions using metals in acidic media, such as iron in hydrochloric or acetic acid (Fe/HCl), tin (Sn/HCl), or tin(II) chloride (SnCl₂), are also widely employed and offer milder conditions in some cases. masterorganicchemistry.comresearchgate.net
| Reagent/System | Typical Conditions | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| H₂/Pd/C | H₂ gas, RT-50°C, various solvents (EtOH, MeOH, EtOAc) | High efficiency, clean reaction, catalyst can be recycled. | May reduce other functional groups (e.g., alkenes, alkynes), requires specialized pressure equipment. | commonorganicchemistry.com |
| Raney Ni/Hydrazine (B178648) | Ethanol (B145695) or 2-propanol, 40-50°C | Effective for various systems including nitropyrazoles, avoids high-pressure H₂. | Hydrazine is toxic, catalyst can be pyrophoric. | researchgate.net |
| Fe/HCl or Fe/NH₄Cl | EtOH/H₂O, reflux | Inexpensive, effective, and often used in industrial scale. | Requires acidic conditions, workup can be tedious to remove iron salts. | masterorganicchemistry.com |
| SnCl₂·2H₂O/HCl | Ethanol or Methanol, reflux | Mild conditions, good for substrates with acid-sensitive groups. | Stoichiometric amounts of tin salts are produced, requiring careful removal. | commonorganicchemistry.commdpi.com |
The resulting 4-amino-1H,1'H-3,4'-bipyrazole is a key intermediate for synthesizing more complex molecules, including dyes, pharmaceuticals, and energetic materials.
The nitro group can function as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when it is attached to an electron-deficient aromatic or heteroaromatic ring. uni-rostock.destackexchange.com The bipyrazole core, especially the ring bearing the nitro group, is sufficiently electron-deficient to facilitate such reactions.
The mechanism involves the attack of a nucleophile at the carbon atom bearing the nitro group (the C4 position), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov Subsequent expulsion of the nitrite anion (NO₂⁻) restores the aromaticity of the pyrazole ring, yielding the substituted product. nih.govjuniperpublishers.com
Strong nucleophiles are typically required for this transformation. Examples include:
Alkoxides (RO⁻): To introduce ether functionalities.
Amines (RNH₂): For the synthesis of substituted aminopyrazoles.
Azide (N₃⁻): To introduce an azido group, which can be a precursor for other nitrogen-containing functionalities. nih.gov
Halides (e.g., F⁻, Cl⁻): Halogen exchange reactions can occur under specific conditions. stackexchange.com
The feasibility and rate of the reaction are enhanced by the strong electron-withdrawing nature of the nitro group itself and the cumulative electron-deficient character of the bipyrazole system. mdpi.com
Derivatization Strategies via Heteroatom Centers (N-Alkylation, N-Functionalization)
The acidic N-H protons on both pyrazole rings of this compound provide reactive sites for derivatization through N-alkylation and other N-functionalization reactions. imist.ma These reactions typically proceed via deprotonation of the pyrazole nitrogen with a suitable base to form a pyrazolate anion, which then acts as a nucleophile. researchgate.net
The regioselectivity of N-alkylation can be complex, as there are two available NH protons in the parent molecule. The reaction can potentially yield a mixture of N1 and N1' substituted products, as well as di-substituted products, depending on the stoichiometry and reaction conditions.
Common reagents and conditions for N-alkylation include:
Bases: Sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (KOH) are frequently used to deprotonate the pyrazole ring.
Alkylating Agents: Alkyl halides (e.g., methyl iodide, benzyl bromide) or sulfates are common electrophiles. researchgate.net
Solvents: Polar aprotic solvents like dimethylformamide (DMF) or acetonitrile are typically employed.
Recent studies have shown that highly regioselective N1-alkylation of pyrazoles can be achieved, even for those bearing nitro groups, providing access to a wide range of functionalized derivatives. acs.org Besides simple alkylation, the nitrogen centers can be functionalized with other groups, such as acyl groups (N-acylation) or used to link the bipyrazole unit to other molecular scaffolds.
Cyclization and Rearrangement Reactions Involving the Bipyrazole Moiety
The bipyrazole framework can participate in cyclization and rearrangement reactions to form more complex fused heterocyclic systems. These reactions often rely on the introduction of suitable functional groups onto the bipyrazole core or side chains, which can then undergo intramolecular reactions.
For instance, if the nitro group is first reduced to an amine, the resulting amino-bipyrazole can serve as a key building block. This amine can be reacted with 1,3-dicarbonyl compounds or their equivalents to construct an additional fused ring, leading to systems like pyrazolo[3,4-b]pyridines.
Another strategy involves intramolecular nucleophilic substitution. For example, after N-alkylation with a chain containing a suitable leaving group, an intramolecular cyclization can occur where a nitrogen from one of the pyrazole rings acts as a nucleophile to form a new bridged or fused ring system. Reactions involving the functional groups can also lead to rearrangements. For example, heating nitropyrazoles with nucleophiles like sodium azide can lead to isomerization followed by intramolecular cyclization to yield fused systems such as pyrazolotriazinones. mdpi.com
Reaction Kinetics and Proposed Mechanistic Studies for Key Transformations
The study of reaction kinetics and mechanisms provides fundamental insights into the reactivity of this compound.
Electrophilic Aromatic Substitution: Kinetic studies on the nitration of various pyrazole derivatives have shown that these reactions typically proceed through the attack of an electrophile on the neutral pyrazole molecule (the free base). rsc.org The rate-determining step is the formation of the sigma complex (Wheland intermediate). masterorganicchemistry.com The presence of a deactivating group like a nitro substituent significantly decreases the reaction rate compared to unsubstituted pyrazole. Computational studies using Density Functional Theory (DFT) can be employed to calculate reactivity descriptors and map electrostatic potential surfaces, which helps in predicting the most likely sites for electrophilic attack. asrjetsjournal.orgnih.gov
Nucleophilic Aromatic Substitution (SNAr): The mechanism of nucleophilic displacement of the nitro group follows the well-established SNAr pathway. nih.gov The reaction proceeds in two steps:
Addition: The nucleophile attacks the electron-deficient carbon atom attached to the nitro group. This is typically the slow, rate-determining step and involves the disruption of the ring's aromaticity to form a Meisenheimer-type intermediate. nih.govd-nb.info
Elimination: The leaving group (nitrite, NO₂⁻) is expelled, and the aromaticity of the pyrazole ring is restored. This step is usually fast. d-nb.info
Kinetic studies confirm that the rate of SNAr reactions is dependent on the concentration of both the substrate and the nucleophile, consistent with a bimolecular mechanism. The stability of the intermediate anion plays a crucial role; the more the negative charge can be delocalized by electron-withdrawing groups (like the nitro group itself and the second pyrazole ring), the lower the activation energy for its formation. nih.gov
Structural Elucidation and Advanced Spectroscopic Characterization of 4 Nitro 1h,1 H 3,4 Bipyrazole
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Detailed experimental NMR data for 4-nitro-1H,1'H-3,4'-bipyrazole is not available in the surveyed literature. For a definitive structural assignment, the following analyses would be necessary:
Proton NMR (¹H NMR) Analysis
A ¹H NMR spectrum would be crucial for identifying the chemical environment of the protons on both pyrazole (B372694) rings. The spectrum is expected to show distinct signals for the N-H protons and the C-H protons. The chemical shifts would be influenced by the electron-withdrawing nitro group and the electronic interplay between the two heterocyclic rings. Coupling constants (J-values) between adjacent protons would help establish the connectivity within each ring.
Nitrogen-15 NMR (¹⁵N NMR) for Nitrogen-Rich Systems
For a nitrogen-rich compound like this, ¹⁵N NMR spectroscopy would provide invaluable data on the electronic structure. It would allow for the direct observation of the nitrogen nuclei in the pyrazole rings and the nitro group, offering insights into tautomerism and the precise electronic effects of the substituents.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC)
Two-dimensional NMR techniques are indispensable for unambiguous structural confirmation.
COSY (Correlation Spectroscopy) would establish proton-proton couplings, confirming the arrangement of protons within each pyrazole ring.
HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of carbon resonances.
HMBC (Heteronuclear Multiple Bond Correlation) would show correlations between protons and carbons over two or three bonds. This is particularly vital for establishing the crucial link between the two pyrazole rings (e.g., correlations from the proton on C5' to the C3 and C4 carbons) and for assigning quaternary carbons that show no signal in an HSQC experiment.
Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis
Specific IR and Raman spectra for this compound have not been published. However, based on its functional groups, the spectra would be expected to exhibit characteristic vibrational modes. IR and Raman spectroscopy are complementary techniques that provide information on molecular vibrations.
Key expected vibrational bands would include:
N-H stretching: Typically observed in the region of 3100-3500 cm⁻¹.
C-H stretching: Aromatic/heteroaromatic C-H stretches usually appear around 3000-3100 cm⁻¹.
N-O stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1335-1380 cm⁻¹, respectively. These are often strong in the IR spectrum.
C=N and C=C stretching: Vibrations from the pyrazole rings would occur in the 1400-1650 cm⁻¹ region.
Ring Vibrations: Skeletal vibrations of the bipyrazole framework would be found in the fingerprint region (<1400 cm⁻¹).
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
While a specific mass spectrum for this compound is not documented in the searched results, high-resolution mass spectrometry (HRMS) would be used to confirm its molecular formula (C₆H₅N₅O₂). The exact mass measurement would provide strong evidence for the elemental composition.
Electron ionization mass spectrometry (EI-MS) would reveal the compound's fragmentation pattern. Based on the analysis of similar nitro-heterocyclic compounds, the fragmentation would likely involve:
A prominent molecular ion peak [M]⁺.
Loss of the nitro group (NO₂) as a key fragmentation pathway, leading to a significant [M-46]⁺ fragment.
Subsequent loss of small molecules like HCN from the pyrazole rings.
Cleavage of the bond between the two pyrazole rings, resulting in fragments corresponding to each individual ring system.
Without experimental data, a detailed analysis of the structural elucidation and spectroscopic characterization of this compound cannot be completed. The synthesis and full characterization of this compound would be a valuable addition to the chemical literature.
Crystallographic Data for this compound Not Available in Public Scientific Literature
Following a comprehensive search of scientific databases and scholarly articles, specific single-crystal X-ray diffraction data for the compound this compound is not publicly available. Consequently, a detailed analysis of its solid-state molecular and supramolecular architecture, including precise bond lengths, angles, dihedral angles, crystal packing, and intermolecular interactions, cannot be provided at this time.
The generation of scientifically accurate content for the requested sections is entirely contingent on the availability of a published crystal structure. Without this foundational data, any discussion on the specific molecular geometry and supramolecular assembly of this compound would be speculative.
While research and crystallographic data exist for related compounds, such as other nitropyrazole isomers and variously substituted bipyrazoles, the strict focus of the request on "this compound" precludes the use of data from these analogues. Using such data would not accurately represent the unique structural characteristics of the target compound.
Therefore, the article focusing on the structural elucidation and advanced spectroscopic characterization of this compound, as per the specified outline, cannot be generated.
Computational and Theoretical Chemistry Studies of 4 Nitro 1h,1 H 3,4 Bipyrazole
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a foundational tool in computational chemistry for predicting a wide range of molecular properties. For a molecule like 4-nitro-1H,1'H-3,4'-bipyrazole, DFT calculations can provide deep insights into its geometry, stability, and electronic characteristics. These calculations are typically performed using specific functionals and basis sets, such as B3LYP/6-311++G(d,p), to solve the Kohn-Sham equations, which approximate the complex interactions of electrons within the molecule.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key application of DFT that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comscribd.com The energies of these orbitals and the gap between them are critical for understanding a molecule's chemical reactivity and kinetic stability. rsc.org
HOMO (Highest Occupied Molecular Orbital): Represents the ability of a molecule to donate electrons. A higher HOMO energy suggests a greater tendency to act as a nucleophile.
LUMO (Lowest Unoccupied Molecular Orbital): Represents the ability of a molecule to accept electrons. A lower LUMO energy indicates a greater tendency to act as an electrophile. youtube.com
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. rsc.org Conversely, a small gap suggests the molecule is more reactive.
For this compound, FMO analysis would reveal how the electron-withdrawing nitro group and the arrangement of the bipyrazole rings influence its electron-donating and accepting capabilities, thereby predicting its behavior in chemical reactions.
Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a visualization technique that illustrates the charge distribution on the surface of a molecule. researchgate.netyoutube.com It is invaluable for identifying the sites most susceptible to electrophilic and nucleophilic attack. unar.ac.idresearchgate.net The MEP map is color-coded to represent different electrostatic potential values:
Red/Yellow: Regions of negative potential, rich in electrons. These areas are prone to attack by electrophiles. In this compound, these would likely be concentrated around the nitrogen atoms of the pyrazole (B372694) rings and the oxygen atoms of the nitro group. researchgate.net
Blue: Regions of positive potential, which are electron-deficient. These sites are susceptible to nucleophilic attack.
Green: Regions of neutral potential.
An MEP analysis of this compound would provide a clear visual guide to its reactive sites, highlighting the electron-rich and electron-poor areas resulting from its specific arrangement of atoms and functional groups.
Prediction of Spectroscopic Parameters (NMR, IR)
DFT calculations are widely used to predict spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, with a high degree of accuracy. rsc.orgnrel.govresearchgate.net
NMR Spectra: Theoretical calculations of ¹H and ¹³C NMR chemical shifts can be performed using methods like the Gauge-Invariant Atomic Orbital (GIAO). rsc.org By comparing the computationally predicted spectrum with experimental data, researchers can confirm the molecular structure of a synthesized compound. d-nb.infonih.gov Discrepancies between predicted and observed shifts can help refine the understanding of the molecule's conformation in solution.
For this compound, these predictive studies would be crucial for verifying its synthesis and characterizing its structural features.
Global and Local Reactivity Descriptors
| Descriptor | Formula | Description |
|---|---|---|
| Ionization Potential (I) | I = -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A = -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η = (I - A) / 2 | Measures resistance to change in electron distribution. |
| Chemical Softness (S) | S = 1 / (2η) | The reciprocal of hardness; indicates higher reactivity. |
| Electronegativity (χ) | χ = (I + A) / 2 | The power of an atom to attract electrons to itself. |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the molecule's ability to act as an electrophile. |
| Chemical Potential (μ) | μ = -(I + A) / 2 | The escaping tendency of electrons from a system. |
This table is interactive. You can sort and filter the data.
Local Reactivity Descriptors: Local descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. chemrxiv.org This provides a more detailed picture than MEP analysis alone, pinpointing specific atoms that are most likely to participate in a reaction.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamics
Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. nih.govmdpi.com For a molecule like this compound, which has a rotational bond between the two pyrazole rings, MD simulations can provide critical information about its conformational landscape and dynamic behavior. tandfonline.com By simulating the molecule's movements in a given environment (e.g., in a solvent or in a crystal lattice), researchers can:
Identify the most stable low-energy conformations.
Understand the flexibility of the molecule and the energy barriers between different conformations.
Analyze how the molecule interacts with its surroundings, such as solvent molecules or biological receptors.
These simulations are essential for understanding how the molecule's shape and flexibility influence its physical properties and biological activity.
Quantitative Structure-Activity/Property Relationships (QSAR/QSPR) Modeling
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical approaches used to predict the biological activity or physicochemical properties of chemical compounds based on their molecular structures. researchgate.netfrontiersin.orgignited.innih.gov These models establish a mathematical relationship between a set of calculated molecular descriptors (numerical representations of chemical information) and an observed property.
For a class of compounds including this compound, a QSAR/QSPR study would involve:
Data Set Compilation: Assembling a collection of similar molecules with known experimental data for a specific activity or property.
Descriptor Calculation: Computing a variety of molecular descriptors for each molecule in the set. These can include electronic descriptors from DFT calculations, topological indices, and constitutional descriptors.
Model Development: Using statistical methods or machine learning to build a regression or classification model that correlates the descriptors with the observed property.
Validation: Rigorously testing the model's predictive power using internal and external validation techniques.
Once validated, the model could be used to predict the properties of new, unsynthesized compounds like this compound, guiding the design of molecules with desired characteristics.
Based on a comprehensive search of available scientific literature, there is no specific information available for the chemical compound “this compound” that would allow for a detailed analysis of its computational and theoretical chemistry as requested.
The search for data pertaining to its theoretical energetic characteristics, including heats of formation, detonation performance, and thermal stability factors, did not yield any dedicated studies on this particular molecule. Research in the field of energetic materials has extensively covered a wide array of other nitrated pyrazole and bipyrazole derivatives. nih.govresearchgate.netnih.gov However, the specific isomer this compound does not appear to be a subject of published computational or experimental investigation.
Therefore, it is not possible to provide the requested article structured around the specified outline due to the absence of scientific data for this compound.
Coordination Chemistry of 4 Nitro 1h,1 H 3,4 Bipyrazole As a Ligand
Design and Synthesis of Metal Complexes with Bipyrazole Ligands
The synthesis of metal complexes with a novel ligand like 4-NITRO-1H,1'H-3,4'-BIPYRAZOLE would first require the synthesis of the ligand itself. Following its synthesis and purification, complexes would be prepared by reacting the ligand with various metal salts (e.g., chlorides, nitrates, acetates) of transition metals such as copper(II), zinc(II), cobalt(II), or nickel(II) in a suitable solvent. The design of these experiments would involve varying stoichiometric ratios, solvents, and reaction conditions (e.g., temperature, pH) to isolate crystalline products suitable for analysis. The nitro-substituent, being a strong electron-withdrawing group, would be expected to influence the ligand's electronic properties and, consequently, the stability and properties of the resulting complexes.
Characterization of Coordination Modes and Geometries in Metal Complexes
Once synthesized, the primary method for characterizing the coordination modes and geometries would be single-crystal X-ray diffraction. This technique would reveal how the bipyrazole ligand binds to the metal center(s). Potential coordination modes for a bipyrazole ligand include acting as a monodentate ligand (binding through one nitrogen atom), a chelating bidentate ligand (binding through two nitrogen atoms to the same metal), or a bridging bidentate ligand (binding to two different metal centers). The resulting coordination geometry around the metal ion (e.g., tetrahedral, square planar, octahedral) would be determined by the metal's coordination number and electronic configuration. The presence of the nitro group might also lead to secondary interactions, although it is less likely to coordinate directly to 3d transition metals.
Investigation of Supramolecular Architectures and Self-Assembly in Metal-Organic Frameworks (MOFs)
The bifunctional nature of bipyrazole ligands makes them excellent candidates for constructing supramolecular architectures and MOFs. The two pyrazole (B372694) rings can link metal ions into one-, two-, or three-dimensional networks through self-assembly processes. The specific connectivity would depend on the coordination geometry of the metal ion and the binding mode of the ligand. Hydrogen bonding involving the pyrazole N-H groups and potentially the nitro group's oxygen atoms could play a crucial role in directing the self-assembly and stabilizing the resulting extended structure. The investigation would focus on how the specific isomerism and the nitro-substitution of this compound directs the formation of these supramolecular structures.
Spectroscopic and Computational Analysis of Metal-Ligand Interactions
A combination of spectroscopic techniques and computational modeling would be essential to fully understand the metal-ligand interactions.
Spectroscopic Analysis :
FT-IR Spectroscopy would be used to confirm the coordination of the ligand to the metal by observing shifts in the vibrational frequencies of the pyrazole rings and the N-O stretching frequencies of the nitro group.
UV-Vis Spectroscopy would provide information about the electronic transitions within the complex and help to understand the coordination environment of the metal ion.
NMR Spectroscopy (for diamagnetic complexes, e.g., with Zn(II)) would be used to characterize the ligand's structure in solution and confirm its binding to the metal.
Computational Analysis :
Density Functional Theory (DFT) calculations would be employed to model the geometry of the complexes, predict their electronic structures, and analyze the nature of the metal-ligand bond. Such calculations could elucidate the influence of the nitro group on the ligand's highest occupied and lowest unoccupied molecular orbitals (HOMO/LUMO) and how this affects coordination and potential reactivity.
Without dedicated studies on this compound, these areas represent open avenues for future research.
Future Research Trajectories and Advanced Material Science Applications
Exploration of Novel Synthetic Pathways for Enhanced Efficiency and Sustainability
The synthesis of bipyrazole frameworks, particularly asymmetrically linked ones like the 3,4'-bipyrazole, has traditionally faced challenges, often involving numerous reaction steps, unstable intermediates, and stringent reaction conditions. rsc.org However, recent advancements are paving the way for more efficient and sustainable production of these valuable molecular backbones.
A significant development is the use of skeletal editing , a strategy that involves precise modifications to the core of a molecule. rsc.org This approach offers a novel retrosynthetic logic, enabling the modular synthesis of bipyrazole energetic compounds in a straightforward and scalable manner. rsc.org This methodology is particularly noteworthy for its ability to construct the challenging 3,4'-bipyrazole framework. rsc.org
Another promising avenue is the development of C-N coupling reactions to construct bis-heterocyclic compounds. acs.orgnih.gov This strategy can offer a much simpler synthetic route compared to traditional multi-step C-C coupling methods. nih.gov For instance, an efficient C-N coupling strategy has been developed where the reaction is influenced by the pKa of the substrates, allowing for the streamlined generation of C–N bonds between heterocyclic rings. researchgate.net
| Synthetic Strategy | Description | Advantages |
| Skeletal Editing | Involves specific point modifications at the core of a molecule, providing a novel retrosynthetic approach. rsc.org | Efficient, scalable, and provides a straightforward means of synthesizing challenging frameworks like 3,4'-bipyrazoles. rsc.org |
| C-N Coupling | Forms a direct bond between nitrogen and carbon atoms of two separate heterocyclic rings. acs.orgnih.gov | Offers a simpler, often two-step, synthetic route compared to traditional multi-step syntheses and provides additional sites for modification. nih.gov |
These modern synthetic strategies represent a move towards more economical and environmentally benign processes for producing 4-nitro-1H,1'H-3,4'-bipyrazole and its derivatives.
Investigation of Emerging Reactivity Patterns and Multi-Component Reactions
The reactivity of this compound is dictated by the electronic properties of its constituent parts: the two pyrazole (B372694) rings and the electron-withdrawing nitro group. The nitro group significantly influences the electron density of the ring system, making it a key factor in the molecule's chemical behavior. Pyrazole derivatives are known to undergo electrophilic substitution, typically at the 4-position, though this position is already occupied in one of the rings. scispace.comunar.ac.id
Future research will likely focus on leveraging this compound in multi-component reactions (MCRs), which are highly efficient processes where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. While specific MCRs involving this compound are not yet extensively documented, its structural motifs suggest significant potential. For example, after the reduction of the nitro group to an amine, the resulting amino-bipyrazole could serve as a key component in MCRs to synthesize complex fused heterocyclic systems, such as pyrazolo[3,4-b]quinolines. mdpi.comnih.govpreprints.org The investigation into these reaction pathways could unlock novel molecular architectures with unique properties.
Application in Advanced Materials Science as a Building Block
The primary application foreseen for this compound is as a foundational building block in advanced materials science , specifically for the synthesis of High-Energy Density Materials (HEDMs). rsc.org The bipyrazole skeleton is an ideal energetic framework due to its high nitrogen content, inherent thermal stability, and planarity, which contributes to high crystal density. rsc.orgnih.gov
The introduction of a nitro group onto this framework is a critical functionalization. Nitro groups are powerful energetic moieties that improve the oxygen balance and detonation performance of a compound. mdpi.comacs.org The combination of a stable, nitrogen-rich bipyrazole core with the energetic nitro group makes this compound an excellent precursor for more complex and powerful energetic materials. researchgate.netacs.orgnih.gov For example, it can be a starting point for the synthesis of materials bearing multiple nitro groups, such as the highly dense 4,4′,5,5′-tetranitro-2,2′-bis(trinitromethyl)-2H,2′H-3,3′-bipyrazole, which exhibits a crystal density of 2.021 g cm⁻³. rsc.org
Continued Development of Theoretical Models for Predictive Chemistry
Computational chemistry and theoretical modeling are indispensable tools for accelerating the design and discovery of new materials based on the this compound scaffold. Methods like Density Functional Theory (DFT) are employed to predict a wide range of molecular properties before synthesis is ever attempted, saving significant time and resources. researchgate.net
Theoretical models can accurately calculate:
Geometrical Parameters: Predicting bond lengths, angles, and molecular conformation. researchgate.net
Energetic Properties: Estimating heats of formation, detonation velocities, and pressures, which are key metrics for HEDMs. acs.orgnih.gov
Stability and Sensitivity: Computational analysis of bond dissociation energies and electronic structure can provide insights into a molecule's thermal stability and sensitivity to impact or friction. acs.org
Spectroscopic Signatures: Predicting NMR and IR spectra to aid in the characterization of newly synthesized compounds.
Studies on related polynitropyrazoles have shown that the position of nitro groups significantly impacts the energetic properties and stability. acs.org By applying these theoretical models to this compound and its potential derivatives, researchers can screen vast numbers of virtual compounds to identify the most promising candidates for experimental synthesis.
Strategic Functionalization for Tailored Molecular Properties
The this compound molecule is a platform that can be strategically functionalized to fine-tune its properties for specific applications. The bipyrazole core offers multiple positions where different functional groups can be introduced to tailor its molecular characteristics. acs.orgnih.gov
The goal of strategic functionalization is to achieve an optimal balance between high performance, thermal stability, and low sensitivity. acs.orgnih.gov This can be achieved by introducing a variety of functional groups:
Energetic Groups: Adding further nitro (-NO2), nitramino (-NHNO2), or azido (-N3) groups can substantially increase the energy content and detonation performance of the molecule. researchgate.netrsc.org
Stabilizing Groups: Introducing groups like amino (-NH2) can lead to the formation of extensive intra- and intermolecular hydrogen bonding networks. These networks enhance the planarity of the molecule, which can increase its crystal density and thermal stability. nih.gov
Oxygen-Rich Groups: Functionalization with moieties like dinitromethyl or N-hydroxytetrazole can improve the oxygen balance, leading to more efficient energy release. acs.orgnih.gov
Through the deliberate and strategic placement of these and other functional groups, the fundamental properties of the this compound scaffold can be systematically modified, allowing for the rational design of next-generation advanced materials.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing 4-nitro-1H,1'H-3,4'-bipyrazole derivatives?
- Answer: A key method involves double cycloaddition reactions between nitrodienes and diazo compounds, followed by sigmatropic rearrangement and HNO₂ elimination. For example, (2E,4E)-2,5-dinitro-2,4-hexadiene reacts with diazomethane under controlled conditions to form bipyrazole derivatives. Reaction optimization includes adjusting stoichiometry, temperature, and catalysts to improve yield and selectivity . Additional routes include introducing nitro groups via electrophilic nitration of preformed bipyrazole cores, as demonstrated in the synthesis of 4-(4-nitrophenyl)-1-phenyl-1H,1'H-3,3'-bipyrazole, where IR and NMR data (e.g., δ = 7.25–9.01 ppm for aromatic protons) confirm structural integrity .
Q. How can the crystal structure and molecular geometry of this compound be characterized?
- Answer: Single-crystal X-ray diffraction (SCXRD) is critical for determining bond distances, angles, and torsion angles. For example, substituent effects on bipyrazole cores (e.g., nitro groups at position 4) significantly influence crystallographic parameters. Comparative studies show that R2 substituents (e.g., nitro) alter bond lengths in the bipyrazole core more than R1 groups, with experimental and theoretical data (DFT calculations) showing strong agreement .
Q. What spectroscopic techniques are used to validate the structure of synthesized this compound?
- Answer: Key techniques include:
- IR spectroscopy : Identifies functional groups (e.g., nitro groups at ~1,520–1,370 cm⁻¹ and NH stretches at ~3,246 cm⁻¹) .
- ¹H-NMR : Confirms aromatic proton environments (e.g., doublets at δ = 7.25–8.23 ppm for Ar-H) and NH proton exchangeability .
- Mass spectrometry : Validates molecular weight (e.g., m/z 331 for M⁺) and fragmentation patterns .
Advanced Research Questions
Q. How do substituents at the 3,3'-positions influence the reactivity and stability of this compound?
- Answer: Substituents like nitro groups enhance electrophilicity and thermal stability but may reduce solubility. X-ray studies reveal that electron-withdrawing groups (e.g., nitro) at R2 positions increase bipyrazole core rigidity, shortening bond lengths (e.g., C-N bonds by ~0.02 Å) and altering packing motifs. Computational models (e.g., Hirshfeld surface analysis) correlate substituent electronic effects with crystal lattice energies .
Q. What mechanistic insights can computational methods provide for the synthesis of this compound?
- Answer: Molecular Electron Density Theory (MEDT) analyzes regioselectivity and transition states in cycloaddition reactions. For example, MEDT reveals that the reaction of nitrodienes with diazomethane proceeds via asynchronous transition states, with Gibbs energy barriers of ~20–25 kcal/mol. Fukui indices identify nucleophilic/electrophilic sites, guiding reagent design to minimize side reactions .
Q. How can this compound derivatives be tailored for biomedical applications?
- Answer: Structural analogs, such as dibenzensulfonamide-containing bipyrazoles, inhibit carbonic anhydrases (CAs) implicated in cancer. Molecular docking studies (e.g., with CA2) show that nitro groups enhance binding affinity via polar interactions with active-site zinc ions. In vitro assays demonstrate dose-dependent inhibition of cell proliferation (IC₅₀ ~10–50 µM) and migration, suggesting potential as antitumor agents .
Q. What strategies mitigate conflicting data in thermal stability assessments of nitro-functionalized bipyrazoles?
- Answer: Discrepancies in decomposition temperatures (Td) often arise from differing methodologies:
- Differential Scanning Calorimetry (DSC) : Measures exothermic peaks (e.g., Td ~200–250°C) but may overlook slow degradation.
- Thermogravimetric Analysis (TGA) : Provides mass-loss profiles but requires inert atmospheres to avoid oxidation artifacts.
Cross-validation with computational predictions (e.g., bond dissociation energies using DFT) resolves inconsistencies .
Methodological Recommendations
- Synthesis Optimization : Use flow chemistry to control exothermic reactions and improve reproducibility .
- Data Triangulation : Combine SCXRD, spectroscopy, and computational modeling to validate structural and reactivity hypotheses .
- Toxicity Screening : Prioritize in silico ADMET profiling (e.g., using SwissADME) before in vitro assays to reduce experimental costs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
